molecular formula C14H22O2 B12451603 2-(Adamantan-1-yl)ethyl acetate

2-(Adamantan-1-yl)ethyl acetate

Cat. No.: B12451603
M. Wt: 222.32 g/mol
InChI Key: YTFCITZYEJCLAO-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)ethyl acetate is an organic compound that features an adamantane moiety, a highly stable and rigid tricyclic structure, attached to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)ethyl acetate typically involves the esterification of 2-(Adamantan-1-yl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-(Adamantan-1-yl)acetic acid or 2-(Adamantan-1-yl)acetone.

    Reduction: Formation of 2-(Adamantan-1-yl)ethanol.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

2-(Adamantan-1-yl)ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)ethyl acetate depends on its specific application. In biological systems, the adamantane moiety can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function. The rigid structure of adamantane can also enhance the stability and bioavailability of the compound.

Comparison with Similar Compounds

2-(Adamantan-1-yl)ethyl acetate can be compared with other adamantane derivatives, such as:

    1-Adamantylamine: Known for its antiviral properties, particularly against influenza viruses.

    1-Adamantanol: Used in the synthesis of pharmaceuticals and as a precursor for other adamantane derivatives.

    Adamantane: The parent hydrocarbon, used as a building block in organic synthesis and materials science.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-(1-adamantyl)ethyl acetate

InChI

InChI=1S/C14H22O2/c1-10(15)16-3-2-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,2-9H2,1H3

InChI Key

YTFCITZYEJCLAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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